molecular formula C7H15NO4S2 B14167942 Dihydronereistoxin CAS No. 1937-18-4

Dihydronereistoxin

货号: B14167942
CAS 编号: 1937-18-4
分子量: 241.3 g/mol
InChI 键: WRCRFKLCWDBILI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydronereistoxin (CAS 1937-18-4) is a reduced dithiol metabolite central to the mode of action of nereistoxin-based insecticides such as cartap and bensultap . This compound is the biologically active form responsible for the non-depolarizing blocking activity at neuronal nicotinic acetylcholine receptors (nAChRs) . Studies on chick ciliary ganglia demonstrate that this compound acts as a reducing agent at the receptor site, a mechanism that mimics the effect of dithiothreitol (DTT) and can be reversed by oxidizing agents like dithiobisnitrobenzoic acid . Its potency is higher than that of the parent compound, nereistoxin, making it a critical reference standard for investigating insecticide metabolism and the structural determinants of receptor interaction . In research applications, this compound is indispensable for probing the structure and function of nicotinic receptors. It serves as a tool compound in electrophysiology (e.g., whole-cell patch-clamp studies) and receptor binding assays to elucidate reduction-based inhibition mechanisms . The study of its metabolic pathway—from prodrug insecticides to nereistoxin and finally to this compound—provides valuable insights for toxicology and environmental chemistry . This compound is offered as a high-purity solid (Molecular Formula: C7H15NO4S2; Molecular Weight: 241.3 g/mol) to ensure reliable and reproducible results in advanced laboratory research . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

属性

CAS 编号

1937-18-4

分子式

C7H15NO4S2

分子量

241.3 g/mol

IUPAC 名称

2-(dimethylamino)propane-1,3-dithiol;oxalic acid

InChI

InChI=1S/C5H13NS2.C2H2O4/c1-6(2)5(3-7)4-8;3-1(4)2(5)6/h5,7-8H,3-4H2,1-2H3;(H,3,4)(H,5,6)

InChI 键

WRCRFKLCWDBILI-UHFFFAOYSA-N

规范 SMILES

CN(C)C(CS)CS.C(=O)(C(=O)O)O

产品来源

United States

相似化合物的比较

Structural Differences

Dihydronereistoxin and its analogs differ in sulfur content and oxidation state:

  • Nereistoxin (NTX) : Bicyclic structure with two sulfur atoms forming a disulfide bond.
  • This compound : Reduced form with two additional hydrogens, breaking the disulfide bond into free thiol groups.
  • Cartap : A thiocarbamate prodrug that hydrolyzes to NTX in vivo, which then converts to this compound .

Table 1: Structural Comparison

Compound Key Structural Features Oxidation State
Nereistoxin Bicyclic disulfide (C₅H₁₀N₂S₂) Oxidized (S–S)
This compound Reduced dithiol (C₅H₁₂N₂S₂) Reduced (–SH)
Cartap Thiocarbamate prodrug (C₇H₁₅N₃O₂S₂·HCl) Prodrug

Mechanism of Action

  • This compound : Directly reduces disulfide bonds in nAChRs, irreversibly blocking receptor function. This action mimics dithiothreitol (DTT) and is reversed only by oxidizing agents like dithiobisnitrobenzoic acid (DTNB) .
  • Nereistoxin : Acts indirectly; its metabolite (this compound) is the active agent. NTX itself weakly oxidizes receptors in vitro but requires metabolic activation in vivo .
  • Cartap : Requires hydrolysis to NTX and subsequent reduction to this compound for insecticidal activity .

Key Findings :

In chick ciliary ganglion models, this compound (100 µM) mimics DTT (2 mM) in receptor blockade, while NTX requires pH-dependent conversion to this compound .

Metabolic Pathways

Table 2: Metabolic Conversion and Bioactivity

Compound Metabolic Pathway Bioactive Form
Cartap Hydrolysis → NTX → Reduction → this compound This compound
Bensultap Similar to cartap This compound
NTX Reduction → this compound This compound

NTXI are metabolized via hepatic enzymes (e.g., microsomal oxidases) and non-enzymatic pathways. This compound is further oxidized or demethylated into non-toxic metabolites .

Toxicity and Antidotes

  • This compound : Higher toxicity than NTX due to direct receptor reduction.
  • NTXI (Cartap, Bensultap) : Acute poisoning treated with dithiol antidotes (e.g., sodium dimercaptopropane sulfonate, Na-DMPS), which counteract this compound’s effects .
  • Antidote Efficacy: Dithiol compounds (Na-DMPS, Na-DMS) > monothiols, reflecting their ability to chelate reduced sulfur intermediates .

Table 3: Toxicity Profile

Compound LD₅₀ (Rodent) Antidote
This compound ~5 mg/kg Na-DMPS, Na-DMS
Cartap ~250 mg/kg Na-DMPS, Na-DMS
NTX ~50 mg/kg Less responsive

准备方法

Early Thiolsulfonate-Based Methods

The foundational synthesis of dihydronereistoxin derivatives was achieved through reactions between dichloropropane intermediates and sodium thiolsulfonates. Konishi (1970) demonstrated that 2-dimethylamino-1,3-dichloropropane (I) or 1-dimethylamino-2,3-dichloropropane (II) reacts with two equivalents of sodium thiolsulfonate (R₄SO₂SNa) in boiling ethanol to yield crystalline thiolsulfonates of this compound (III). For example, using methylthiolsulfonate produced the corresponding methyl derivative with a yield of 68–72% after recrystallization. Acidic hydrolysis of these thiolsulfonates then yielded this compound, though early methods faced challenges in purifying intermediates.

Reductive Desulfurization Techniques

Okaichi and Hashimoto (1962) pioneered the use of Raney nickel for desulfurizing nereistoxin derivatives to access this compound. Treatment of S-bisbenzoyl-dihydronereistoxin (III) with Raney nickel (W7) in ethanol produced N,N-dimethylisopropylamine (IV), confirming the compound’s 4-dimethylamino-1,2-dithiolane structure. This reductive approach, however, required stringent control of reaction pH and temperature to minimize side reactions such as dimethylamine formation.

Modern Synthetic Methods

Intramolecular SN2 Cyclization

A streamlined one-step synthesis was developed by Konishi (1970) using intramolecular nucleophilic substitution. Reacting 2-dimethylamino-1,3-dichloropropane (III) with thiourea in aqueous ethanol under reflux induced cyclization via an SN2 mechanism, directly forming this compound’s 1,2-dithiolane ring. This method achieved yields exceeding 80% and reduced reliance on toxic intermediates, making it scalable for industrial production.

Table 1: Optimization of SN2 Cyclization Conditions

Parameter Optimal Value Yield (%)
Solvent Ethanol/H₂O (3:1) 82
Temperature (°C) 80 85
Reaction Time (hr) 4 88

Carbamoylation for Insecticide Derivatives

This compound serves as the backbone for cartap hydrochloride, a commercial insecticide. The synthesis involves carbamoylating this compound with thiophosgene and ammonium hydroxide to form the bis-carbamothioate derivative. Subsequent hydrochloride salt formation in methanol yields cartap with >90% purity, as validated by HILIC-LC-MS/MS.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Okaichi and Hashimoto (1962) confirmed this compound’s structure via ¹H-NMR, observing distinct signals for the dimethylamino group (δ 2.2 ppm) and dithiolane protons (δ 3.1–3.5 ppm). Modern studies employ ¹³C-NMR to resolve quaternary carbons in the dithiolane ring (δ 45–50 ppm).

Hydrophilic Interaction Liquid Chromatography (HILIC-LC-MS/MS)

Recent advancements in residue analysis enable precise quantification of this compound in complex matrices. Using a 20 mM formate buffer (pH 3) and acetonitrile extraction, HILIC-LC-MS/MS achieves a limit of quantitation (LOQ) of 2 μg/kg in animal tissues, with recovery rates of 89.2–109.9%.

Applications and Derivatives

Insecticidal Activity

This compound derivatives like cartap and thiocyclam function as non-competitive antagonists of insect nicotinic receptors. Electrophysiological studies on chick ciliary ganglia revealed that this compound reduces receptor sensitivity by 70–80% at 100 μM concentrations, mimicking the effects of dithiothreitol.

Environmental Impact

Despite their efficacy, nereistoxin insecticides pose residual risks in food products. Regulatory methods developed by the European SANTE/12682/2019 guidelines mandate LC-MS/MS monitoring to ensure residues remain below 10 μg/kg in crops and livestock.

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for Dihydronereistoxin, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, followed by stepwise optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Characterize intermediates via 1H^1H-NMR and LC-MS to monitor side reactions. Reproducibility requires adherence to protocols like those in the Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections with purity thresholds >95%) . Compare yields across routes using ANOVA to identify statistically significant variables .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Validate HPLC-UV or LC-MS/MS methods using spiked matrix samples (e.g., plasma, tissue homogenates). Calibration curves must span the expected concentration range (e.g., 1–1000 ng/mL) with R2^2 >0.98. Include recovery studies (70–130%) and precision tests (RSD <15%) per Med. Chem. Commun. guidelines . For trace analysis, employ isotope dilution mass spectrometry to correct for matrix effects .

Q. How do researchers design assays to evaluate the biological activity of this compound against target receptors?

  • Methodological Answer : Use radioligand binding assays (e.g., 3H^3H-labeled competitors) with dose-response curves (IC50_{50} calculations via nonlinear regression). Include positive/negative controls and account for nonspecific binding. For functional studies, employ calcium flux or cAMP assays in cell lines overexpressing target receptors. Ensure ethical compliance with Helsinki Declaration standards for in vitro models .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of published data to identify confounding variables (e.g., buffer pH, temperature, receptor isoforms). Replicate key studies under standardized conditions, using orthogonal methods (e.g., SPR vs. ITC) to cross-validate binding kinetics. Apply systematic error analysis as per Research Questions: Examples and Tips . Publish negative results to address publication bias .

Q. What methodologies address this compound’s instability in aqueous solutions during long-term pharmacokinetic studies?

  • Methodological Answer : Conduct stability studies under varying pH (2–9), temperatures (4°C–40°C), and light exposure. Use UPLC-PDA to track degradation products and derive Arrhenius plots for shelf-life prediction. Stabilizers like cyclodextrins or lyophilization may be tested. Document protocols as per Med. Chem. Commun., including raw data in supplementary materials .

Q. How should researchers design cross-disciplinary studies to explore this compound’s ecological impacts beyond its primary pharmacological use?

  • Methodological Answer : Deploy ecotoxicological assays (e.g., Daphnia magna mortality, algal growth inhibition) under OECD guidelines. Pair with metabolomics (GC-MS) to identify biomarker perturbations. Collaborate with environmental chemists to model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools. Reference Chem 409 resources for field-study design .

Methodological Best Practices

  • Data Reproducibility : Follow Beilstein Journal’s requirement for "detailed experimental methods" (e.g., solvent batches, instrument calibration logs) .
  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human-derived samples, as outlined in Biomedical Research Applications .
  • Systematic Reviews : Use PRISMA guidelines for literature synthesis to minimize selection bias .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。